Tramazoline

説明

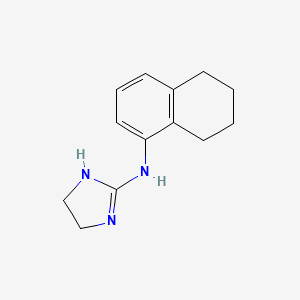

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJLHRRUATVHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-90-0 (mono-hydrochloride) | |

| Record name | Tramazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5046936 | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-57-1 | |

| Record name | Tramazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLE31693IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Tramazoline Action

Cellular and Molecular Signaling Pathways

Modulation of Mucus Secretion Mechanisms

The nasal mucosal environment presents a dynamic barrier for drug absorption, characterized by a mucus layer that is continuously cleared by ciliary action. For effective local action, compounds must rapidly dissolve or traverse this mucus layer before being cleared from the absorption site. nih.gov

Research into mucus dynamics indicates that enhancing mucus clearance can be achieved by altering its physical properties, specifically by reducing its viscosity and elasticity. This can involve mechanisms such as disrupting the internal cross-links, like disulfide bonds, within the mucus gel structure, or by introducing agents that compete for hydrogen bonding sites within the mucus. google.com In pathological conditions, such as certain airway diseases, the release of neutrophil-derived proteases and oxidants can paradoxically lead to increased mucus secretion while simultaneously impairing ciliary movement, thereby exacerbating mucus stasis and contributing to the disease pathology. google.com

Impact on Sympathetic Nervous System Function

Tramazoline Hydrochloride is classified as a sympathomimetic agent, meaning its pharmacological actions are mediated through its interaction with the sympathetic nervous system. patsnap.comdrugbank.com Its primary mechanism of action involves the stimulation of α-adrenergic receptors, which are abundantly located within the nasal mucosa. patsnap.compatsnap.com These receptors are integral components of the sympathetic nervous system and are crucial for regulating vasoconstriction, a process vital for controlling blood flow in various tissues. patsnap.compatsnap.com

Upon activation by this compound, these α-adrenergic receptors initiate a cascade of intracellular events within the smooth muscle cells that encircle the nasal blood vessels. This cascade ultimately leads to vasoconstriction, resulting in a reduction of local blood flow, which effectively decreases tissue swelling and congestion. patsnap.com At a molecular level, this compound specifically targets alpha-1 adrenergic receptors, which are a subtype of G protein-coupled receptors. The activation of these receptors triggers an increase in intracellular calcium levels, a critical step that drives smooth muscle contraction. patsnap.com

The sympathetic nervous system broadly regulates a wide array of physiological activities across various organs, including the heart and peripheral vasculature, particularly in response to stress. uobabylon.edu.iq Norepinephrine (B1679862), an endogenous neurotransmitter released from sympathetic nerve terminals, mediates many of these physiological responses by activating adrenoceptors situated on postsynaptic sites. uobabylon.edu.iq Additionally, circulating epinephrine (B1671497), released from the adrenal medulla, acts as a hormone to further modulate sympathetic responses throughout the body. uobabylon.edu.iq Studies also suggest that the nervous system contributes to the long-term regulation of arterial pressure, with the sympathetic nervous system playing a significant role in the chronic elevation of arterial pressure observed in some hypertensive patients. oup.com

Peripheral Adrenoceptor Activation Dynamics

This compound is characterized as an α-adrenergic receptor agonist, exerting its effects through the direct activation of these receptors. wikipedia.orgiiab.mewikipedia.org Its predominant peripheral action involves the stimulation of alpha-adrenergic receptors located in the nasal mucosa, which induces a localized vasoconstrictive effect. patsnap.compatsnap.com Specifically, this compound is known to stimulate alpha-1 adrenergic receptors, which belong to the family of G protein-coupled receptors. patsnap.com The activation of these receptors initiates a sequence of intracellular events that culminate in the contraction of smooth muscle cells surrounding blood vessels. This contractile process is critically dependent on an increase in intracellular calcium concentrations. patsnap.com

Investigations into the rabbit pulmonary artery, an anatomical model containing postsynaptic alpha-adrenoceptors that mediate smooth muscle contraction, have provided insights into the relative potencies of various agonists. The observed postsynaptic rank order of potency for inducing contraction was: adrenaline > noradrenaline > oxymetazoline (B75379) > naphazoline (B1676943) > phenylephrine (B352888) > this compound > alpha-methylnoradrenaline > methoxamine. nih.gov

Adrenoceptors constitute a class of G protein-coupled receptors that are responsible for mediating the physiological actions of the endogenous catecholamines, norepinephrine and epinephrine. uobabylon.edu.iqnih.gov In mammalian species, nine distinct adrenoceptor subtypes have been identified, which are broadly categorized into three main classes based on their amino acid sequences and biological properties: α1 (comprising α1A, α1B, and α1D subtypes), α2 (comprising α2A, α2B, and α2C subtypes), and β (comprising β1, β2, and β3 subtypes) adrenoceptors. nih.gov The fundamental mechanism of G protein-coupled receptor activation by catecholamines involves the dissociation of guanosine (B1672433) diphosphate (B83284) (GDP) from the α subunit of the associated G protein. This is followed by the binding of guanosine triphosphate (GTP) and the subsequent dissociation of the α subunit from the β-γ unit. The activated GTP-bound α subunit then proceeds to modulate the activity of various intracellular effectors, including adenylyl cyclase, cGMP phosphodiesterase, phospholipase C, and ion channels. uobabylon.edu.iq

Table 1: Postsynaptic Potency Rank Order of Alpha-Adrenoceptor Agonists in Rabbit Pulmonary Artery nih.gov

| Rank | Agonist |

| 1 | Adrenaline |

| 2 | Noradrenaline |

| 3 | Oxymetazoline |

| 4 | Naphazoline |

| 5 | Phenylephrine |

| 6 | This compound |

| 7 | Alpha-methylnoradrenaline |

| 8 | Methoxamine |

Investigation into Presynaptic vs. Postsynaptic Receptor Effects

Pharmacological studies have elucidated clear distinctions between postsynaptic α-adrenoceptors, which are primarily responsible for mediating effector organ responses, and presynaptic inhibitory α-adrenoceptors, which play a crucial role in modulating the release of norepinephrine from nerve terminals. ahajournals.org Generally, presynaptic inhibitory α-adrenoceptors demonstrate a higher sensitivity to activation by agonists like this compound compared to their postsynaptic counterparts. ahajournals.org

In the context of the rabbit pulmonary artery, noradrenergic nerve endings are known to possess presynaptic α-adrenoceptors that mediate the inhibition of neurotransmitter release evoked by nerve impulses. nih.gov Research findings indicate that this compound, along with oxymetazoline and alpha-methylnoradrenaline, preferentially activates these presynaptic receptors. This preferential activation leads to an inhibitory effect on the vasoconstrictor response to nerve stimulation, particularly at lower frequencies (0.25-2 Hz). nih.gov

Further evidence supporting the role of presynaptic receptors comes from studies conducted in cats. In these investigations, the inhibitory effect of this compound on somato-sympathetic reflex increases in blood pressure and heart rate was effectively antagonized by yohimbine, a known presynaptic alpha-adrenolytic drug. This observation strongly suggests that peripheral presynaptic alpha-adrenoceptors are responsible for mediating this reflex inhibition. nih.gov

Investigations using spontaneously hypertensive rats (SHR) have provided additional insights. This compound, acting as an α2-adrenoceptor agonist, induced a concentration-dependent inhibition of stimulus-induced norepinephrine release in this model. This inhibitory effect was notably more pronounced in SHR compared to normotensive Wistar-Kyoto (WKY) rats, indicating a supersensitivity of presynaptic α-adrenoceptors in the SHR model. ahajournals.org The relative potencies of agonists on pre- and postsynaptic receptors are often quantified using the ratio of concentrations required to produce a 20% effect (EC20 pre/EC20 post). While specific numerical ratios for this compound are not universally detailed, its observed effects are consistent with compounds exhibiting significant presynaptic activity. nih.gov

Table 2: Comparison of Presynaptic Alpha-Adrenoceptor Sensitivity to this compound ahajournals.org

| Model Organism | Effect of this compound on Norepinephrine Release (2 x 10⁻⁷ M) | Release Ratio (Stimulus-induced ³H-NE release) |

| Wistar-Kyoto (WKY) Rats | Inhibitory effect (lesser magnitude) | 0.75 ± 0.04 |

| Spontaneously Hypertensive Rats (SHR) | Concentration-dependent inhibition (more pronounced) | 0.60 ± 0.04 (p < 0.05 vs WKY) |

Pharmacokinetic Research of Tramazoline

Absorption Studies in Relevant Biological Systems

The absorption of tramazoline has been investigated following various routes of administration, with a particular focus on topical application to mucosal surfaces.

Pharmacokinetic investigations in animal models, including rats, rabbits, and primates, have demonstrated that a notable proportion of this compound is absorbed systemically. Following oral or intranasal administration, approximately 50-80% of the administered dose has been shown to be absorbed. hpra.ie This indicates a significant extent of systemic uptake, even when applied topically to the nasal mucosa.

Topical application to mucosal surfaces, such as the nasal mucosa, allows for drug absorption that can bypass the first-pass metabolism typically associated with oral administration. ulisboa.ptuva.nl The onset of local vasoconstriction, a primary pharmacodynamic effect of this compound, is rapid, typically occurring within 5 minutes after intranasal administration and lasting for up to 8 hours. nps.org.aumedicines.org.au While this reflects local action, it also implies rapid interaction with the mucosal tissue.

Table 1: Extent of this compound Absorption in Animal Models

| Animal Model | Route of Administration | Absorption Extent (%) | Citation |

| Rat | Oral or Intranasal | 50-80 | hpra.ie |

| Rabbit | Oral or Intranasal | 50-80 | hpra.ie |

| Primate | Oral or Intranasal | 50-80 | hpra.ie |

This compound exerts its primary therapeutic effect through local vasoconstriction on the nasal mucosa, leading to a rapid and sustained decongestant action. hpra.ienps.org.aumedicines.org.aumims.com This localized effect is crucial for its function as a nasal decongestant. The compound's ability to reduce swelling of the nasal mucosa is a direct consequence of its action at the application site. nps.org.aumedicines.org.au

The dynamics of localized concentration on mucosal surfaces are influenced by factors such as mucociliary clearance, which can affect the residence time of topically applied drugs. ulisboa.ptnih.govtorvergata.itresearchgate.net Strategies involving bioerodable films have been explored in general pharmaceutical delivery to maintain compounds at mucosal surfaces for extended periods, ranging from 30 minutes to 3-4 hours, with 1 to 2 hours considered optimal for effective drug delivery. google.com While specific data for this compound's exact localized concentration dynamics are not detailed, its rapid onset and sustained local effect suggest effective interaction and retention within the nasal mucosal environment for the duration of its action.

Distribution Research

Research into the distribution of this compound provides insights into its systemic spread following absorption, primarily derived from animal studies.

In studies conducted on animal models, including rats, rabbits, and primates, this compound and its metabolites have been observed to distribute throughout all internal organs. hpra.ie This indicates a widespread systemic distribution once the compound is absorbed from the site of administration.

Among the internal organs, the liver consistently shows the highest concentration of this compound and its metabolites. hpra.ie This suggests a significant role for the liver in either the accumulation or initial processing of the compound. Elimination of this compound occurs primarily via the renal pathway, with a terminal half-life reported to be between 5 and 7 hours. hpra.ie This half-life indicates the time required for the systemic concentration of the compound to be reduced by half.

Table 2: this compound Distribution and Clearance Parameters in Animal Models

| Parameter | Value (Animal Models) | Citation |

| Highest Tissue Concentration | Liver | hpra.ie |

| Primary Elimination Route | Renal | hpra.ie |

| Terminal Half-Life | 5-7 hours | hpra.ie |

Metabolic Pathways and Metabolite Identification

Pre Clinical Investigations and Translational Studies

Animal Model Research

Comparative Studies with Other Alpha-Adrenergic Agonists in Animal Systems

Comparative studies in animal models have elucidated the distinct pharmacological profiles of tramazoline alongside other alpha-adrenergic agonists. This compound, similar to oxymetazoline (B75379) and xylometazoline (B1196259), induces vasoconstriction and inhibits nasal mucus secretion through its α-adrenergic receptor agonism, contributing to its decongestant effects. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.fi

In studies involving intrahypothalamic injection in rats, both phenylephrine (B352888) and this compound, which are selective α1-adrenoceptor agonists, demonstrated the ability to induce bradycardic effects at higher doses (40 nmol). In contrast, oxymetazoline, a putative non-selective α-adrenoceptor agonist, did not elicit any such effect even at doses up to 100 nmol. This indicates a differential impact on the central nervous system (CNS) among these compounds. fishersci.ca

An investigation into various imidazoline (B1206853) derivatives, including this compound, oxymetazoline, xylometazoline, indanazoline, naphazoline (B1676943), and tetryzoline, confirmed their efficacy in improving nasal respiratory function. Notably, this compound, xylometazoline, and oxymetazoline exhibited more prolonged decongestant effects, lasting beyond 4 hours post-administration. fishersci.fi

Another comparative study in a cat model of nasal congestion assessed the topical decongestant activity and blood pressure effects of the selective α2-adrenergic agonist BHT-920, the α1-adrenergic agonist phenylephrine, and the non-selective alpha-agonist oxymetazoline. While all three compounds produced decongestion, oxymetazoline induced transient hypertension, and phenylephrine's hypertensive effect was more sustained. BHT-920, being a selective α2-agonist, did not produce hypertension at the tested doses, suggesting a potentially improved cardiovascular safety profile for selective α2-agonists. nih.gov

Toxicological Assessments in Research Contexts

Pre-clinical toxicological assessments of this compound provide insights into its potential hazards and target organs in research settings.

This compound is classified as acutely toxic if swallowed (Acute toxicity, Oral, Category 3) and is capable of causing specific target organ toxicity following a single exposure (Category 2). wikipedia.orgwikidata.org Additionally, safety data indicates that this compound can cause skin irritation (Category 2) and serious eye irritation (Category 2). wikidata.org

Pharmacokinetic studies conducted in various animal models, including rats, rabbits, and primates, have shown that a significant portion of this compound is absorbed systemically. Specifically, 50-80% of an administered dose is absorbed after oral or intranasal administration. mims.com While detailed quantitative data on specific acute (e.g., LD50 values) and subchronic toxicity findings (e.g., detailed histopathological changes or organ weight alterations) for this compound in animal models are not extensively reported in the available literature, general toxicological principles for such studies involve comprehensive observations of mortality, behavioral changes, and subsequent hematological, biochemical, and histopathological analyses over defined study durations. uni.lunih.gov

Investigations into the mechanisms of this compound's toxicity and the identification of its target organs in pre-clinical models reveal its systemic distribution and potential for organ-specific effects. This compound and its metabolites are distributed across various internal organs in animal models, with the liver consistently showing the highest concentrations. This accumulation suggests the liver as a primary site for metabolism and a potential target organ for toxicity. mims.com

The classification of this compound as causing "Specific target organ toxicity – Single exposure, Category 2" and the reported symptom of "Cardiac disorders" in its Safety Data Sheet indicate that the cardiovascular system is a significant target organ for its toxicological effects. wikipedia.org Toxicokinetic studies are instrumental in elucidating toxicity mechanisms by identifying metabolites and correlating their presence with observed pathological changes, which can point to underlying processes such as oxidative stress, inflammation, or apoptosis.

Animal studies have demonstrated that exposure to toxic doses of this compound can induce central nervous system (CNS) symptoms, including excitation, tremor, and convulsions, thereby indicating a potential for neurotoxicity. mims.com

The systemic absorption of this compound has been confirmed in animal models, with 50-80% of the dose being absorbed following oral or intranasal administration. mims.com This significant systemic uptake leads to the distribution of this compound and its metabolites throughout various internal organs, with notable concentrations in the liver, highlighting the potential for widespread systemic exposure. mims.com The nasal route of administration, particularly for CNS-targeted agents, is known to facilitate direct transport to the brain via the olfactory and trigeminal nerves, potentially bypassing the blood-brain barrier, which is a relevant pathway for systemic and CNS exposure following intranasal application. uni.lufishersci.co.uk

Clinical Research and Therapeutic Efficacy

Clinical Efficacy in Rhinitis and Nasal Congestion

Tramazoline is primarily utilized as a topical decongestant to alleviate the symptoms of nasal congestion stemming from conditions such as the common cold, allergic rhinitis, and sinusitis. patsnap.compatsnap.com Its mechanism of action involves stimulating alpha-adrenergic receptors in the nasal mucosa, which leads to vasoconstriction, thereby reducing swelling and mucus production. patsnap.comspringermedizin.denih.gov

Randomized Controlled Trials for Symptom Relief in Acute Rhinitis

Clinical studies have demonstrated the effectiveness of this compound in providing symptomatic relief for acute rhinitis. One multicenter, observational trial involving 300 participants with acute rhinitis due to the common cold reported a significant mean reduction in nasal symptom scores (blocked nose, sneezing, and runny nose) of 2.0 ± 0.6 from baseline to the final visit. springermedizin.deresearchgate.netnih.gov In this study, 99.0% of patients reported an improvement in their symptoms. springermedizin.deresearchgate.netnih.gov Another double-blind study highlighted that this compound nasal spray provided significant symptom relief compared to a placebo in patients with acute rhinitis after one week of use.

While many studies support the efficacy of this compound, it is worth noting that a trial with a small sample size of 26 adults did not find a significant difference between this compound and a placebo for reducing nasal symptoms. who.int However, the limited number of participants in this particular study may have influenced the outcome. who.int

Effectiveness in Allergic Rhinitis and Sinusitis

This compound has shown efficacy in managing nasal congestion associated with allergic rhinitis and sinusitis. patsnap.com A prospective clinical study investigating the effect of this compound on nasal airway patency included 30 subjects with perennial nasal allergy to house dust mites. nih.gov The results indicated that the degree of improvement in subjective nasal congestion was more pronounced in the allergic groups compared to the control group. nih.gov The vasoconstrictive action of this compound helps to reduce the swelling and congestion characteristic of these conditions. patsnap.compatsnap.com

Objective Measurement of Nasal Airway Patency (e.g., Acoustic Rhinometry)

Acoustic rhinometry, a technique that measures nasal cavity volume and minimum cross-sectional area, has been used to objectively assess the decongestant effect of this compound. nih.govnih.govgm-instruments.com This method provides a non-physiological measure of nasal patency and has been shown to correlate well with other physiological measures. nih.gov

A study utilizing acoustic rhinometry evaluated the effects of this compound in 30 subjects with perennial nasal allergy and six non-allergic volunteers. nih.gov The study found that before decongestion, the average nasal cavity volume (NCV) in the severe allergic group was significantly lower than in the moderate allergic and control groups. nih.gov Following the administration of this compound, there was a notable increase in nasal patency across all groups. nih.gov Specifically, the NCV increased by 54% from baseline in the control group, 38% in the moderate allergic group, and 48% in the severe allergic group. nih.gov

Interactive Data Table: Changes in Nasal Cavity Volume (NCV) with this compound Treatment

| Group | Baseline NCV (cm³) | Post-Tramazoline NCV Increase (%) |

| Control | 7.00 | 54% |

| Moderate Allergic | 8.13 | 38% |

| Severe Allergic | 5.94 | 48% |

Data sourced from a prospective clinical study on the decongesting effect of this compound. nih.gov

Patient-Reported Outcomes and Quality of Life Assessments

Patient-reported outcome measures (PROMs) are crucial for evaluating the impact of a treatment on a patient's daily life and well-being. ontosight.ainih.gov In the context of rhinitis, PROMs often assess symptoms, disease control, and health-related quality of life. nih.gov

An observational trial involving 300 patients with acute rhinitis found significant improvements in quality of life parameters following treatment with a nasal spray containing this compound. springermedizin.deresearchgate.netnih.gov All 300 patients (100.0%) reported an improvement in their ability to perform normal daytime activities, and 292 patients (97.4%) reported an improvement in their quality of sleep. springermedizin.deresearchgate.netnih.gov The mean improvement in quality-of-life parameters was 1.3 ± 0.5. springermedizin.deresearchgate.netnih.gov The majority of patients rated the effectiveness of the treatment as 'very good' or 'good'. researchgate.netnih.gov

Interactive Data Table: Patient-Reported Outcomes in Acute Rhinitis Treatment with this compound-Containing Nasal Spray

| Outcome | Number of Patients Reporting Improvement | Percentage of Patients Reporting Improvement | Mean Improvement Score (± SD) |

| Nasal Symptoms | 297 out of 300 | 99.0% | 2.0 ± 0.6 (mean reduction) |

| Daytime Activities | 300 out of 300 | 100.0% | 1.3 ± 0.5 |

| Quality of Sleep | 292 out of 300 | 97.4% | 1.3 ± 0.6 |

Data from a multicenter, uncontrolled, observational trial. springermedizin.denih.govresearchgate.netnih.gov

Efficacy in Obstructive Sleep Apnea (B1277953) (OSA)

Recent research has explored the potential of intranasal medications, including this compound, as a therapeutic option for obstructive sleep apnea (OSA), a condition characterized by recurrent episodes of upper airway obstruction during sleep.

Impact on Apnea/Hypopnea Index (AHI) in Clinical Trials

The Apnea/Hypopnea Index (AHI) is a key metric used to assess the severity of OSA. incannex.com A randomized, double-blind, placebo-controlled, crossover trial investigated the effect of a combination of nasal this compound and dexamethasone (B1670325) in 21 OSA patients with normal nasal resistance. researchgate.netmdpi.com The study found that this combination treatment led to a 20% reduction in the AHI compared to baseline and a 16% reduction compared to placebo. researchgate.netmdpi.com Furthermore, the treatment was associated with a decrease in oral/oro-nasal breathing and a corresponding increase in nasal breathing, which was inversely related to the change in AHI. researchgate.net

These findings suggest that improving nasal patency with this compound, particularly when combined with a corticosteroid, may have a modest beneficial effect on the severity of OSA in certain patients. researchgate.netmdpi.com

Modulation of Breathing Route Patterns (Nasal vs. Oro-nasal)

Research has investigated the influence of this compound on breathing route patterns, particularly the balance between nasal and oro-nasal breathing, which is a significant factor in sleep-disordered breathing. ersnet.org A study involving patients with obstructive sleep apnea (OSA) demonstrated that treatment with a combination of nasal this compound and dexamethasone led to a notable decrease in oral/oro-nasal breathing epochs. nih.govresearchgate.net Concurrently, there was an increase in nasal breathing epochs. nih.govresearchgate.net This shift in breathing pattern was associated with a modest improvement in the apnea/hypopnea index (AHI), a key measure of OSA severity. nih.govresearchgate.net The change towards more nasal breathing was found to be inversely related to the change in the AHI, highlighting the potential therapeutic benefit of maintaining nasal patency during sleep. nih.govresearchgate.net

Methodologies for Polysomnography and Breathing Pattern Measurement

The gold standard for assessing sleep disorders and breathing patterns is overnight polysomnography (PSG). scsleepmedicine.comgwinnettlung.com This comprehensive test monitors multiple physiological parameters during sleep. scsleepmedicine.comgwinnettlung.com To specifically measure breathing patterns, PSG utilizes sensors to monitor airflow from the nose and mouth, as well as bands around the chest and abdomen to track respiratory effort. scsleepmedicine.comgwinnettlung.com

In a notable randomized, placebo-controlled, crossover trial studying the effects of nasal this compound with dexamethasone in OSA patients, a rigorous methodology was employed. ersnet.org The 21 participants underwent overnight polysomnography at the beginning and end of each treatment period. nih.gov This allowed for the concomitant measurement of breathing route patterns, which were categorized into oral, nasal, and oro-nasal breathing epochs. ersnet.org The study also included nasal resistance measurements to provide a comprehensive assessment of nasal airway function. nih.goversnet.org This detailed approach enabled researchers to quantify the changes in breathing routes and correlate them with the severity of sleep apnea. nih.govresearchgate.net

Clinical Application in Surgical Settings

This compound's vasoconstrictive properties have been evaluated for their utility in surgical environments, particularly in procedures involving the nasal passages.

Effectiveness in Reducing Nasal Bleeding During Nasotracheal Intubation

Nasal bleeding, or epistaxis, is a frequent complication during nasotracheal intubation (NTI). researchgate.net To mitigate this risk, vasoconstrictors are often applied to the nasal mucosa before the procedure. researchgate.netnih.gov A double-blind, randomized trial was conducted to assess the effectiveness of this compound in this context. researchgate.netresearchgate.netnih.gov The study found that pretreatment with this compound was effective in preparing the nasal cavity for NTI. researchgate.netresearchgate.netnih.gov

Comparison with Other Vasoconstrictors (e.g., Epinephrine) in Perioperative Contexts

In a direct comparison, the efficacy and safety of this compound were weighed against epinephrine (B1671497) for the prevention of nasal bleeding during NTI. researchgate.netresearchgate.netnih.gov The randomized trial involving 197 patients, divided into two groups, revealed no statistically significant difference in the incidence or severity of nasal bleeding between the this compound and epinephrine-treated groups. researchgate.netresearchgate.netnih.gov Specifically, bleeding was observed in 14.5% of patients in the this compound group and 12.5% in the epinephrine group. researchgate.netresearchgate.netnih.gov The majority of patients in both cohorts experienced no bleeding. researchgate.netresearchgate.netnih.gov No severe bleeding was reported in either group. researchgate.netresearchgate.netnih.gov These findings suggest that this compound is a comparable alternative to epinephrine for reducing the risk of epistaxis during NTI. researchgate.netresearchgate.netnih.gov

Comparative Clinical Trials

To better understand the clinical profile of this compound, it has been compared with other commonly used nasal decongestants.

Head-to-Head Studies with Xylometazoline (B1196259), Oxymetazoline (B75379), and Phenylephrine (B352888)

While direct head-to-head trials focusing solely on this compound versus xylometazoline, oxymetazoline, and phenylephrine for all clinical endpoints are not extensively documented in the provided results, some comparative insights can be drawn.

This compound is recognized as an α2-selective agonist used in decongestant products. ulisboa.pt Studies comparing various imidazoline (B1206853) derivatives, including this compound, have noted differences in their duration of action. nih.gov For instance, after 4 hours, this compound still demonstrated an appreciable decongestive effect, whereas some other short-acting products did not. nih.gov However, by the 8-hour mark, a rebound effect was observed with this compound and other short-acting agents. nih.gov

In the context of perioperative care, guidelines sometimes list this compound alongside other decongestants like phenylephrine, oxymetazoline, and xylometazoline, suggesting a similar application class. act.gov.au

Comparative studies on other imidazolines, such as oxymetazoline and xylometazoline, have shown them to be fast-acting and potent topical decongestants with similar efficacy. nih.gov Research on phenylephrine has also established its efficacy as a vasoconstrictor in nasal surgery, where it was found to be non-inferior to cocaine in terms of the quality of vasoconstriction and blood loss. researchgate.net

A summary of comparative findings is presented in the table below:

| Compound | Comparative Efficacy/Finding | Citation |

| This compound | Showed an appreciable decongestive effect at 4 hours, but a rebound effect was observed at 8 hours. | nih.gov |

| Comparable to epinephrine in reducing nasal bleeding during nasotracheal intubation. | researchgate.netresearchgate.netnih.gov | |

| Xylometazoline | Demonstrated a similar decongestive effect to oxymetazoline. | nih.gov |

| Oxymetazoline | Found to have a similar decongestive efficacy to xylometazoline. | nih.gov |

| Phenylephrine | Shown to be non-inferior to cocaine for vasoconstriction in nasal surgery. | researchgate.net |

Special Population Studies

The use of topical decongestants, including this compound, in children requires careful consideration due to the population's unique physiological characteristics and potential for increased sensitivity. nih.govprecisionformedicine.com Regulatory bodies like the European Medicines Agency (EMA) have highlighted that historically, over half of the medications used in children had not been specifically studied for this age group. bioclever.com

Despite these challenges, some clinical research has included pediatric subjects. An observational trial assessing a nasal spray containing this compound hydrochloride and essential oils for acute rhinitis included 108 children (aged 6-12) and 30 adolescents (aged 13-17) alongside 162 adults. nih.gov The study aimed to evaluate effectiveness and tolerability in a real-world setting. nih.gov

The results indicated significant symptomatic improvement across all age groups. For the entire cohort of 300 patients, 99.0% reported an improvement in nasal symptoms from baseline. nih.gov Specifically, the treatment was rated as "very good" or "good" for effectiveness by 97.4% of investigators and for tolerability by 100.0% of investigators. researchgate.netnih.gov No adverse events were reported during this trial, suggesting good tolerability in the pediatric patients included. researchgate.netnih.gov

However, broader clinical guidelines often express caution. For instance, a review on the multimorbidities of rhinitis and asthma gives a weak recommendation against the use of intranasal decongestants like this compound in children, citing very low-quality evidence. archbronconeumol.orgarchbronconeumol.org This highlights the ongoing need for more robust, controlled clinical trials to firmly establish the efficacy and safety profiles of this compound in different pediatric age groups. scholasticahq.com

| Parameter | Patient Population | Result |

|---|---|---|

| Symptom Improvement | Total (N=300) | 99.0% of patients reported improvement. |

| Children (n=108), Adolescents (n=30), Adults (n=162) | Mean symptom score decreased from 2.1 to 0.1. | |

| Quality of Life Improvement | Improvement in Daytime Activities | Reported by 100.0% of patients. |

| Improvement in Quality of Sleep | Reported by 97.4% of patients. | |

| Investigator Assessment | Effectiveness Rating ('Very Good' or 'Good') | 97.4% of patients. |

| Tolerability Rating ('Very Good' or 'Good') | 100.0% of patients. |

The systemic absorption of topical nasal decongestants, although minimal, necessitates careful consideration in patients with certain pre-existing conditions, particularly cardiovascular diseases. researchgate.net The vasoconstrictive action of α-adrenergic agonists like this compound could theoretically pose risks for individuals with hypertension or other cardiovascular issues. patsnap.comresearchgate.net Prolonged and excessive use has been associated with systemic effects such as atrial fibrillation and hypertension. researchgate.net Therefore, clinical research and use in patients with these co-morbidities require a cautious approach, often under medical supervision. researchgate.net

Clinical research has explored the use of this compound in specific patient populations with co-morbidities. One study investigated the effects of a nasal spray combining this compound and the corticosteroid dexamethasone in patients with Obstructive Sleep Apnoea (OSA) who had normal nasal resistance when awake. ersnet.org The study found that the combination therapy was associated with a modest 21% decrease in the apnoea/hypopnoea index. This improvement was linked to an increase in nasal breathing epochs during sleep. ersnet.org This suggests a potential therapeutic role for this compound in managing symptoms for this specific patient group, although the benefits were considered modest. ersnet.org

In patients with inflammatory conditions like allergic rhinitis, intranasal decongestants such as this compound are sometimes used for short-term relief of severe nasal obstruction. archbronconeumol.orgarchbronconeumol.org An observational trial of a this compound-containing spray included patients with co-morbid conditions, aiming to assess its effectiveness in a "real-life" setting. nih.gov The results showed that the treatment was effective and well-tolerated, with over 95% of patients and investigators rating its effectiveness as 'very good' or 'good'. nih.gov

Interactions with other medications are also a key consideration. For instance, the concurrent use of sympathomimetic drugs can potentiate cardiovascular side effects, while monoamine oxidase inhibitors (MAOIs) can lead to hypertensive crises. patsnap.com Conversely, beta-blockers may reduce the vasoconstrictive efficacy of this compound. patsnap.com

Adverse Events and Safety Profile in Research

Analysis of Local Adverse Reactions

Local adverse reactions are the most frequently reported side effects associated with the topical administration of tramazoline. These reactions are typically confined to the nasal passages and are often related to the pharmacological action of the drug or the duration of its use.

Incidence and Severity of Nasal Irritation, Dryness, and Stinging

Upon administration, users may experience a number of local sensory effects. Common side effects include nasal irritation, dryness, a temporary burning or stinging sensation in the nose, and sneezing. patsnap.compatsnap.com These symptoms are generally considered mild and transient. patsnap.com The vasoconstrictive action of this compound reduces blood flow in the nasal passages, which, while alleviating congestion, can also lead to decreased mucus production, contributing to dryness and irritation. patsnap.com Some users may also report a tingling in the nose or, less commonly, nosebleeds, particularly with excessive use. pillintrip.com

In a multicenter, uncontrolled observational trial involving 300 children, adolescents, and adults treated with a nasal spray containing this compound and essential oils for acute rhinitis, no adverse events were reported. springermedizin.deresearchgate.netnih.gov The tolerability was rated as 'very good' or 'good' by 97.7% of patients and 100% of investigators. springermedizin.deresearchgate.net However, it is important to note the uncontrolled nature of this study.

| Adverse Reaction | Description | Commonality |

|---|---|---|

| Nasal Dryness | Sensation of dryness in the nasal passages, resulting from reduced mucus production. patsnap.com | Common patsnap.compatsnap.com |

| Nasal Irritation/Stinging | A burning or stinging sensation upon application of the nasal spray. patsnap.compatsnap.com | Common, typically mild and temporary patsnap.com |

| Sneezing | Reflexive expulsion of air from the nose and mouth. patsnap.compillintrip.com | Common patsnap.com |

| Tingling Sensation | A prickling or stinging sensation in the nose. pillintrip.com | Reported pillintrip.com |

Pathophysiology of Rebound Congestion (Rhinitis Medicamentosa)

One of the most significant local adverse effects associated with the prolonged use of this compound is rebound congestion, a condition known as rhinitis medicamentosa. patsnap.compillintrip.com This paradoxical effect involves the worsening of nasal congestion following the discontinuation of the medication, creating a cycle of dependency. patsnap.comwyndly.com This condition typically occurs after 5 to 7 days of continuous use of topical decongestants. wikipedia.org

The exact pathophysiology of rhinitis medicamentosa is not fully understood, but several mechanisms have been proposed. wikipedia.orgnih.gov One hypothesis suggests that the prolonged vasoconstriction induced by this compound leads to ischemia in the nasal mucosa. This lack of blood flow can result in interstitial edema, presenting as congestion. nih.gov Another theory posits that with extended use, the alpha-adrenergic receptors in the nasal vasculature become less sensitive to both endogenous catecholamines (like norepinephrine) and the decongestant itself. nih.gov This leads to a fatigue of the vasoconstrictor mechanism and a subsequent reactive hyperemia (vasodilation), causing the nasal passages to swell even more once the drug's effect wears off. wyndly.comnih.gov This decreased response, or tachyphylaxis, necessitates more frequent use of the medication to achieve the desired decongestant effect, thereby perpetuating the cycle. wyndly.com

Long-term Mucosal Changes in Research Studies (e.g., Atrophy)

Chronic overuse of topical decongestants like this compound can lead to significant histological changes in the nasal mucosa. patsnap.comwikipedia.org Research has associated rhinitis medicamentosa with effects such as epithelial cell denudation, edema, an increase in lymphocytes and fibroblasts, goblet cell hyperplasia (leading to increased mucus production), and squamous cell metaplasia. wikipedia.org

Prolonged use may also lead to more severe mucosal damage, including atrophy of the nasal lining. patsnap.com This can result in persistent dryness, crusting, and the formation of nasal sores. patsnap.com Studies on similar vasoconstrictors have shown that long-term use can induce nasal hyperreactivity and mucosal swelling. nih.govnih.gov Furthermore, some research suggests that preservatives like benzalkonium chloride, which may be present in nasal spray formulations, can exacerbate mucosal swelling and the severity of rhinitis medicamentosa. nih.govnih.gov

Systemic Adverse Effects from Clinical Trials and Post-Marketing Data

Although this compound is administered locally, systemic absorption can occur, leading to adverse effects in other parts of the body. pillintrip.com These effects are less common than local reactions but can be more serious, particularly in sensitive individuals or with excessive use. patsnap.com

Cardiovascular System Effects: Tachycardia, Palpitations, Arrhythmias, Hypertension

As a sympathomimetic amine, this compound can stimulate the cardiovascular system. researchgate.net Systemic absorption can lead to effects such as increased heart rate (tachycardia), palpitations, and elevated blood pressure (hypertension). patsnap.compatsnap.com In more severe cases, cardiac arrhythmias have been reported with the use of nasal decongestants. researchgate.netejgm.co.uk These effects are a particular concern for individuals with pre-existing cardiovascular conditions. patsnap.comresearchgate.net The risk of cardiovascular side effects can be amplified when this compound is used concurrently with other sympathomimetic drugs, monoamine oxidase inhibitors (MAOIs), or tricyclic antidepressants. patsnap.comdrugbank.com

Central Nervous System Effects: Headache, Dizziness, Insomnia, Restlessness, Anxiety, Hallucinations

Systemic absorption of this compound can also affect the central nervous system (CNS). Commonly reported CNS side effects include headache and dizziness. patsnap.compatsnap.commims.com The stimulating properties of the medication may also lead to insomnia, restlessness, and a feeling of jitteriness. patsnap.comnews-medical.net Less frequently, more severe psychiatric effects such as anxiety and hallucinations have been reported. news-medical.netembl.de

| System | Adverse Effect | Reference |

|---|---|---|

| Cardiovascular | Tachycardia (Increased Heart Rate) | patsnap.compatsnap.compillintrip.com |

| Palpitations | patsnap.com | |

| Arrhythmias | researchgate.net | |

| Hypertension (Elevated Blood Pressure) | patsnap.compatsnap.com | |

| Central Nervous System | Headache | patsnap.compatsnap.commims.com |

| Dizziness | patsnap.commims.com | |

| Insomnia | patsnap.compillintrip.comnews-medical.net | |

| Restlessness | patsnap.comnews-medical.net | |

| Anxiety | embl.denih.gov | |

| Hallucinations | news-medical.netembl.de |

Analysis of Rare and Serious Adverse Events

While comprehensive clinical trial data on rare and serious adverse events specifically for this compound are not extensively detailed in publicly available research, the pharmacological class of sympathomimetic amines provides a basis for potential concerns. Systemic absorption, although generally low with nasal administration, can lead to cardiovascular and central nervous system effects.

Isolated case reports and post-marketing surveillance for similar alpha-adrenergic agonists have noted instances of significant cardiovascular events, such as hypertensive crises and cardiac decompensation, particularly with overuse. nih.gov For this compound, less common systemic side effects may include an increased heart rate (tachycardia), elevated blood pressure, and palpitations. patsnap.com These effects are more likely in individuals sensitive to sympathomimetic drugs or with excessive use. patsnap.com Allergic reactions, though rare, are also a possibility and can manifest as rash, itching, and swelling. patsnap.com Prolonged use has been associated with mucosal damage. patsnap.com

One observational study involving a nasal spray containing this compound in combination with essential oils reported no adverse events. nih.gov However, the nature of this study design limits its power to detect rare adverse events. Further dedicated safety studies are necessary to quantify the incidence of rare and serious adverse events directly attributable to this compound.

Drug-Drug Interaction Research

The potential for clinically significant drug-drug interactions with this compound is a key area of pharmacological research, primarily centered on its sympathomimetic activity.

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

Interactions with Tricyclic Antidepressants and Vasopressor Drugs

Research into the interactions between tricyclic antidepressants (TCAs), such as amitriptyline, and sympathomimetic amines suggests a potential for potentiation of cardiovascular effects. TCAs can inhibit the reuptake of norepinephrine (B1679862), and the addition of a direct-acting sympathomimetic like this compound could theoretically lead to an exaggerated pressor response. drugs.comdrugs.com

Similarly, the co-administration of this compound with other vasopressor drugs could result in an additive or synergistic increase in blood pressure. While specific studies focusing on this compound are scarce, the general principle of avoiding combined use of multiple sympathomimetic agents is a standard precautionary measure in clinical practice.

Complex Interactions with Antihypertensives

The interaction between this compound and antihypertensive medications is complex and has been a subject of theoretical and clinical consideration. As a vasoconstrictor, this compound has the potential to counteract the effects of antihypertensive drugs, such as methyldopa. drugbank.com By causing peripheral vasoconstriction, this compound may lead to an increase in blood pressure, thereby diminishing the therapeutic efficacy of medications intended to lower it. This antagonistic effect is a recognized concern for the entire class of alpha-adrenergic agonists.

Contraindications and Precautions from a Research Perspective

Investigative studies and clinical experience with sympathomimetic agents have identified several patient populations in whom this compound should be used with caution or is contraindicated.

Investigative Studies in Patients with Cardiovascular Disease, Hypertension, Hyperthyroidism, Glaucoma, and Diabetes Mellitus

Cardiovascular Disease and Hypertension: Due to its potential to cause systemic effects such as increased heart rate and blood pressure, the use of this compound in patients with pre-existing cardiovascular disease or hypertension requires careful consideration. patsnap.com Research on other intranasal vasoconstrictors in hypertensive patients has yielded mixed results, with some studies showing no significant increase in blood pressure. nih.gov However, the potential for exacerbating these conditions exists, particularly with high doses or prolonged use. A case report of malignant hypertension and cardiac decompensation has been linked to the overuse of another nasal decongestant, naphazoline (B1676943), highlighting the potential risks in this patient group. nih.gov

Hyperthyroidism: Patients with hyperthyroidism may be more sensitive to the effects of sympathomimetic amines. The increased metabolic rate and cardiovascular stimulation characteristic of hyperthyroidism could be exacerbated by this compound, potentially leading to tachycardia and other cardiac symptoms. Caution is therefore advised when considering the use of this compound in this patient population. verywellhealth.com

Glaucoma: The use of sympathomimetic agents in patients with glaucoma, particularly narrow-angle glaucoma, is a recognized precaution. These drugs can cause mydriasis (dilation of the pupil), which may precipitate an acute angle-closure crisis in susceptible individuals.

Diabetes Mellitus: The impact of this compound on blood glucose levels has not been a primary focus of dedicated research. While some medications used to treat associated conditions can affect blood sugar, there is no direct evidence from the reviewed literature to suggest a significant interaction between this compound and diabetes mellitus. everydayhealth.com However, as with any medication in patients with comorbidities, careful monitoring is prudent.

Safety Considerations in Specific Patient Groups (e.g., Pregnancy, Lactation, Infants)

The use of this compound in specific patient populations, such as pregnant women, lactating mothers, and infants, requires careful consideration due to the potential for systemic absorption and the lack of comprehensive safety data.

Pregnancy The effects of this compound on a developing fetus are not well-understood. patsnap.com Due to a lack of specific studies establishing its safety profile during pregnancy, it is recommended that pregnant individuals consult their healthcare provider before using this compound. patsnap.com The potential risks and benefits must be carefully weighed, considering the limited research in this population.

Lactation The safety of this compound use during lactation has not been definitively established. medsinfo.com.au It is not known whether this compound hydrochloride is excreted into human breast milk following nasal administration. medsinfo.com.au Therefore, it is advised that nursing mothers use this compound only under medical supervision, where the potential benefits to the mother are deemed to outweigh the possible risks to the child. medsinfo.com.au

Some sources suggest that topical nasal decongestants like this compound may be used for short durations (3 to 5 days) during breastfeeding, as significant excretion into breast milk is considered unlikely due to the small dose and low plasma levels. thewomens.org.aue-lactation.com However, it is important to note that prolonged use or high doses should be avoided, as systemic absorption of adrenergic agonists could potentially lead to side effects in the infant or a decrease in milk production. e-lactation.com

Infants and Children this compound is contraindicated in children under six years of age. medsinfo.com.aumedsinfo.com.au This contraindication is based on the absence of specific studies to establish its safety in this younger age group. medsinfo.com.aumedsinfo.com.au

In an observational study involving a nasal spray containing this compound and essential oils, children aged 6 years and older were included in the treatment group. nih.govspringermedizin.de The study, which included 108 children (ages 6-12), reported no adverse events and found the treatment to be well-tolerated. nih.govresearchgate.net

Interactive Data Table: Safety of this compound in Specific Populations

| Patient Group | Key Research Findings & Safety Considerations |

| Pregnancy | The effects on the fetus are not fully understood. patsnap.com Pregnant women are advised to consult a healthcare provider before use. |

| Lactation | Safety has not been established; it is unknown if it is excreted in breast milk. medsinfo.com.au Use only under medical advice. medsinfo.com.au Potential for decreased milk production with long-term use. e-lactation.com Short-term (3-5 days) use may be an option, as significant transfer into breast milk is unlikely. thewomens.org.aue-lactation.com |

| Infants/Children | Contraindicated in children under six years of age due to a lack of safety studies. medsinfo.com.aumedsinfo.com.au An observational study in children aged 6 and older reported no adverse events. nih.govresearchgate.net |

Analytical Methodologies and Bioanalysis in Tramazoline Research

Solid-State Characterization in Research

X-ray Diffraction Studies for Crystallinity and Polymorphism

X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is an indispensable, non-destructive analytical technique for determining the atomic and molecular structure of crystalline materials. It is extensively used in the pharmaceutical industry to characterize crystal structures, screen for and identify polymorphs or hydrates, detect changes in morphology or crystalline state, and assess the crystallinity of a compound drugbank.com. The principle of XRD relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice, producing a unique diffraction pattern that serves as a "fingerprint" of the crystalline material drugbank.com.

In the context of solid-state characterization, Tramazoline HCl has been noted to exhibit preferential orientation in powder diffraction, which necessitates careful interpretation of low-angle peaks . This phenomenon, where crystallites in a powder sample are not randomly oriented, can influence the observed intensities in an XRPD pattern and requires specific sample preparation or data analysis techniques (e.g., using rotating capillary sample holders) to mitigate its effects srce.hr.

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration for pharmaceutical compounds. Different polymorphs of the same drug can exhibit distinct physical properties, including melting point, solubility, and dissolution rate, which directly impact drug performance and therapeutic efficacy googleapis.comdrugbank.comsrce.hr. X-ray diffraction is a powerful tool for identifying these different crystalline phases by their unique diffraction patterns srce.hr. The presence of multiple polymorphs for compounds like this compound hydrochloride is recognized, and their characterization is essential for controlling drug properties govinfo.gov. For structural validation of this compound hydrochloride, X-ray diffraction data, including crystallographic parameters, can be cross-referenced with published standards .

While specific detailed crystallographic parameters (e.g., unit cell dimensions, space group) and comprehensive X-ray diffraction patterns (e.g., 2-theta values and relative intensities) for this compound Hydrochloride Monohydrate are typically found in dedicated crystallographic databases (such as the Cambridge Structural Database) or original research publications, their existence confirms the application of this methodology in understanding this compound's solid-state chemistry govinfo.gov. Such data would be presented in tables detailing the crystallographic system, unit cell parameters, space group, and key diffraction peaks (d-spacings and intensities), allowing for the unambiguous identification and differentiation of various solid forms.

Illustrative Data Table: Typical Crystallographic Parameters for a Pharmaceutical Compound (Conceptual)

| Parameter | Value (Example) | Unit |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| Unit Cell a | 10.5 Å | Å |

| Unit Cell b | 15.2 Å | Å |

| Unit Cell c | 8.9 Å | Å |

| Alpha (α) | 90° | Degrees |

| Beta (β) | 105° | Degrees |

| Gamma (γ) | 90° | Degrees |

| Volume | 1360 ų | ų |

| Z (Molecules/Unit Cell) | 4 | - |

Illustrative Data Table: Key X-ray Powder Diffraction Peaks (Conceptual)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 7.8 | 11.3 | 100 |

| 12.5 | 7.1 | 65 |

| 15.9 | 5.6 | 40 |

| 20.3 | 4.4 | 80 |

| 23.7 | 3.7 | 55 |

Note: The data presented in these tables are conceptual and illustrative of the type of information typically obtained from X-ray diffraction studies for pharmaceutical compounds. Specific crystallographic parameters and detailed X-ray diffraction patterns for this compound Hydrochloride Monohydrate are available in specialized crystallographic databases and original scientific literature.

Structure Activity Relationship Sar and Analog Research

Key Structural Determinants for Alpha-Adrenergic Activity

The core alpha-adrenergic agonist activity of tramazoline is fundamentally determined by the presence and arrangement of its imidazoline (B1206853) ring and the tetrahydronaphthalene group. This compound functions as an α-adrenergic receptor agonist, specifically demonstrating high affinity for α1A and α1D receptors in the low nanomolar range. wikipedia.org This selective binding is key to its therapeutic effect, leading to vasoconstriction in the nasal mucosa and subsequent reduction of swelling and congestion. nih.govnih.gov

For imidazoline derivatives in general, a critical structural feature for alpha-adrenergic activity is the presence of a one-carbon bridge that links the C-2 position of the imidazoline ring to an aromatic ring. mims.com The spatial orientation and electronic properties conferred by this linkage are essential for effective receptor interaction. Furthermore, the nature and position of substituents on the aromatic ring significantly influence the compound's alpha-adrenergic activity. For instance, the presence of ortho-lipophilic groups on the phenyl ring is often important for general alpha-activity, while meta or para-lipophilic substituents may contribute to α1-selectivity. mims.com this compound's negligible activity at β-adrenergic or central nervous system receptors is a desirable characteristic that helps in minimizing systemic side effects. wikipedia.org

Modification of the Imidazoline Ring and Naphthalene Moiety

Modifications to either the imidazoline ring or the tetrahydronaphthalene moiety can profoundly alter the pharmacological profile of this compound and its analogs. Within the class of imidazoline derivatives, which includes compounds like oxymetazoline (B75379), xylometazoline (B1196259), and naphazoline (B1676943), variations in substituents on the imidazoline ring directly influence receptor affinity and pharmacokinetic properties. nih.gov

Research into general imidazoline SAR indicates that alterations to the bridging unit between the imidazoline and the aromatic ring can have a significant impact. For example, extending the one-carbon bridge to two carbon atoms or completely removing it tends to reduce or abolish the affinity and efficacy at alpha-adrenergic receptors. mims.com Interestingly, in clonidine-like imidazolines, substituting the nitrogen atom in the bridge with carbon or sulfur results in only a minor reduction in α2 adrenoceptor activity. wikipedia.org

Changes to the aromatic system, such as the tetrahydronaphthalene moiety in this compound, are also critical. Studies on cirazoline (B1222771) analogs, another group of imidazoline compounds, have shown that the cyclopropyl (B3062369) ring (analogous to a part of the aromatic system) is important for α1-selectivity. Its removal or replacement can even lead to a reversal of activity at α2-adrenoceptors, highlighting the sensitivity of receptor interaction to the aromatic component's structure. nih.gov Similarly, modifications to the benzodioxan ring of idazoxan, another imidazoline derivative, have been shown to impact affinity and selectivity for imidazoline I2 receptors over α2-adrenoceptors. fishersci.ca

Synthesis and Evaluation of this compound Analogs with Modified Pharmacological Profiles

The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 4,5-dihydro-1H-imidazol-2-amine, followed by salt formation. mims.com The systematic modification of this basic structure allows for the creation of analogs with potentially enhanced or altered pharmacological profiles. The fundamental principle of structure-activity relationship (SAR) guides this process, where altering the molecular structure aims to modify the compound's interaction with specific receptors. uni.lu

While specific detailed data tables for this compound analogs are not extensively available in the provided literature, the principles derived from the broader class of imidazoline derivatives offer valuable insights into potential modifications.

Design of Analogs with Enhanced Receptor Selectivity

This compound itself is noted for its selectivity as an α1 adrenergic receptor agonist, with high affinity for α1A and α1D subtypes. wikipedia.org The design of analogs often focuses on further refining this selectivity or achieving selectivity for different receptor subtypes (e.g., α1 vs. α2, or specific α1/α2 subtypes).

For other imidazoline derivatives, the strategic placement of substituents on the aromatic ring can significantly influence selectivity. As mentioned, ortho-lipophilic groups can favor general alpha-activity, while meta or para-lipophilic groups might enhance α1-selectivity. mims.com A notable example from cirazoline analog research illustrates how structural changes can lead to enhanced selectivity for non-adrenergic imidazoline receptors (I2) over α1-adrenergic receptors. By removing a cyclopropyl ring and implementing further conformational restrictions, highly selective I2 ligands like tracizoline (B1236551) and benazoline were developed, demonstrating the profound impact of subtle structural changes on receptor selectivity. zhanggroup.org

Development of Compounds with Altered Pharmacokinetic Properties

Modifying the chemical structure of this compound analogs can also lead to compounds with altered pharmacokinetic properties, such as improved absorption, distribution, metabolism, and excretion (ADME). A key factor influencing the duration of action for imidazoline derivatives like oxymetazoline and xylometazoline is their lipophilicity and sustained receptor binding. nih.gov These compounds, which are structurally similar to this compound, exhibit longer durations of action due to their higher lipophilicity compared to less lipophilic agents like phenylephrine (B352888). nih.gov

General strategies for improving pharmacokinetic profiles include designing molecules with longer half-lives, which can be achieved by altering the molecular structure to reduce metabolic breakdown or enhance sustained release. mims.comfishersci.pt For intranasal administration, the physicochemical properties of a drug are crucial for efficient crossing of the nasal mucosa and achieving adequate bioavailability. mims.com Therefore, structural modifications that modulate lipophilicity can directly impact how well an analog is absorbed and its duration of action within the nasal passages.

Emerging Research Areas and Future Directions for Tramazoline

Exploration of Novel Therapeutic Applications Beyond Nasal Decongestion

Research into tramazoline extends beyond its established role in nasal decongestion, investigating its potential in other therapeutic areas.

One notable area of exploration involves its use in conditions affecting respiratory function, such as obstructive sleep apnoea (OSA). A randomized crossover trial investigated the effect of nasal this compound combined with dexamethasone (B1670325) on patients with OSA. The study observed a mean decrease of 21% in the apnoea/hypopnoea index (AHI) and a concomitant increase in nasal breathing epochs after one week of treatment. The change in nasal breathing epochs was inversely related to the change in AHI (Rs=0.78; p<0.001), suggesting a physiological pathway between nasal breathing and OSA severity. ersnet.org

| Treatment Group | Apnoea/Hypopnoea Index (AHI) Change (Mean %) | Nasal Breathing Epochs Change (Observed) |

| This compound + Dexamethasone | -21% ersnet.org | Increase ersnet.org |

| Placebo | Not specified (less effective) ersnet.org | Decrease ersnet.org |

Note: Data derived from a study involving 21 patients with obstructive sleep apnoea. ersnet.org

Beyond respiratory applications, initial evaluations have suggested this compound's effectiveness in reducing ocular redness and swelling, exploring its potential as an ocular decongestant. Preclinical studies have also begun to investigate this compound's effects on blood pressure regulation, leveraging its known vasoconstrictive properties.

Intriguingly, research is also exploring this compound monohydrochloride monohydrate as a potent anticancer agent. Studies indicate its potential to induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases. This compound has demonstrated significant inhibitory effects on cancer cell growth and proliferation in research settings, suggesting it may be an effective treatment option for various types of tumors and cancers. It is important to note that this research is strictly for research purposes and not for personal or veterinary use. biosynth.com

Investigation into Genetic Factors Influencing Response and Adverse Effects

The investigation into genetic factors influencing drug response, known as pharmacogenomics, is a critical area of modern pharmaceutical research. While pharmacogenomic studies have elucidated the impact of genetic polymorphisms on the metabolism and efficacy of various drugs, such as the influence of CYP2D6 polymorphisms on tramadol (B15222) response nih.gov, direct research specifically detailing genetic factors influencing the response to or adverse effects of this compound is not extensively reported in the current literature.

The absence of widely published data on this compound's pharmacogenomics represents an unanswered research question. Future studies could explore how individual genetic variations, particularly in genes encoding adrenergic receptors or drug-metabolizing enzymes, might contribute to variability in this compound's efficacy or individual physiological responses. This area of research could lead to more personalized therapeutic approaches for this compound, optimizing its use based on a patient's genetic profile.

Development of Advanced Delivery Systems and Formulations: A Research Perspective

The development of advanced delivery systems and formulations for this compound is an active area of research aimed at enhancing its therapeutic profile and patient convenience. Nasal drug delivery offers several advantages, including the avoidance of hepatic first-pass metabolism and a rapid onset of action. ulisboa.ptnih.govresearchgate.net However, challenges such as low bioavailability due to mucociliary clearance and enzymatic activity within the nasal mucosa persist. ulisboa.ptnih.govresearchgate.net

Current research focuses on overcoming these limitations through innovative formulation strategies:

Nanoparticles and Nanofibers: Investigations are underway into the use of nanoparticles and nanofibers as novel drug delivery systems for the controlled release of poorly permeable molecules via nasal administration. nih.govtandfonline.com These systems can potentially improve drug absorption and retention in the nasal cavity.

Bioadhesive Microspheres: Research is exploring bioadhesive microspheres, typically with diameters between 0.1 and 10 µm, for intranasal drug delivery. These microspheres are designed to enhance the bioavailability of drugs, particularly polar ones, by increasing their retention time in the nasal cavity and potentially protecting them from enzymatic degradation. google.com

Sustained-Release Formulations: The concept of controlled or sustained-release delivery systems for vasoconstrictors like this compound is of interest to researchers. googleapis.com Such formulations could potentially extend the duration of action, reducing the frequency of administration and improving patient compliance.

Unanswered Research Questions and Methodological Challenges in this compound Studies

Despite its long-standing clinical use, several unanswered research questions and methodological challenges persist in this compound studies, indicating areas for future investigation:

Standardization of Protocols: Discrepancies in reported retention factor (k) values across studies highlight a need for standardized column lot testing and buffer preparation protocols in analytical research related to this compound.

Availability of Reference Standards: The limited availability of Certified Reference Standards (CRS) for this compound degradants poses a challenge for regulatory compliance and robust research, underscoring the need for collaborative efforts to synthesize and validate these standards.

Study Design Limitations: Clinical trials involving this compound, such as those investigating its role in obstructive sleep apnoea, have acknowledged limitations. These include being powered to detect only a specific level of clinical improvement and potential drawbacks associated with instrumentation used for airflow detection. ersnet.org

Patient Heterogeneity: Some studies, particularly those on conditions like rhinitis medicamentosa, have faced challenges related to patient heterogeneity, suggesting that more homogeneous study groups might yield clearer results. rhinologyjournal.com

Inclusion of Specific Patient Populations: The exclusion of patients with nasal stenosis in certain studies is a recognized limitation, implying that future research should consider including such populations to obtain a more comprehensive understanding of this compound's effects across diverse patient profiles. researchgate.netnih.gov

Evidence Gaps in Therapeutic Efficacy: While this compound is widely used, there remains a low level of evidence for the general efficacy of decongestants in some conditions, such as acute rhinosinusitis, indicating a need for more robust therapeutic trials. nih.gov

These challenges highlight the complexity of conducting comprehensive research on nasal decongestants and underscore the importance of continued, well-designed studies to further elucidate the full therapeutic potential and optimize the application of this compound.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of tramazoline, and how do they inform experimental design in preclinical studies?

- Methodological Answer : this compound, an α-adrenergic agonist, primarily induces vasoconstriction via activation of α1-receptors in vascular smooth muscle. Preclinical studies should include in vitro models (e.g., isolated tissue assays) to quantify receptor affinity and efficacy. For in vivo models, nasal mucosa perfusion studies in rodents can assess local vasoconstrictive effects . Baseline measurements of blood pressure and heart rate are critical to control for systemic effects.

Q. What standardized methodologies are recommended for assessing this compound’s efficacy in nasal decongestion trials?

- Methodological Answer : Use randomized, placebo-controlled trials (RCTs) with objective endpoints:

- Nasal airflow resistance (measured via rhinomanometry).

- Mucosal erythema reduction (quantified via spectrophotometry).

Ensure blinding and stratification for confounders like allergies or baseline nasal pathology. Cross-over designs with washout periods (e.g., ≥1 week) minimize carryover effects .

Q. How can researchers ensure reproducibility in this compound formulations for comparative studies?

- Methodological Answer :

- Material Specifications : Provide exact concentrations (e.g., 0.05% w/v), pH, and excipients (e.g., preservatives).

- Stability Testing : Conduct accelerated stability studies under varying temperatures/humidity.

- Batch Documentation : Include certificates of analysis for raw materials and finished products .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy across diverse patient populations (e.g., OSA vs. allergic rhinitis)?

- Methodological Answer :